molecular formula C14H16FN3 B2935781 2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole CAS No. 2059937-18-5

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole

Katalognummer: B2935781
CAS-Nummer: 2059937-18-5
Molekulargewicht: 245.301
InChI-Schlüssel: ILAZHIVURBJOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole, also known as AZD9291 or osimertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Wirkmechanismus

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole irreversibly binds to the mutant form of EGFR, which contains the T790M resistance mutation, and inhibits its activity, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. Unlike first-generation EGFR TKIs, such as erlotinib and gefitinib, which also target wild-type EGFR, this compound selectively targets mutant EGFR, resulting in fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit tumor growth and induce apoptosis in preclinical models of NSCLC with EGFR T790M mutation. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in patients with advanced NSCLC. However, like all cancer therapies, this compound can cause adverse effects, such as diarrhea, rash, and interstitial lung disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, which allows for precise targeting of cancer cells. However, its irreversible binding mechanism can make it difficult to study the kinetics of EGFR inhibition, and its high cost and limited availability can be a barrier to research.

Zukünftige Richtungen

Future research on 2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole will likely focus on several areas, including the development of combination therapies that enhance its efficacy and overcome resistance mechanisms, the identification of biomarkers that predict response to therapy, and the investigation of its potential use in other types of cancer. Additionally, further understanding of the biochemical and physiological effects of this compound may lead to the development of new cancer therapies that target EGFR and other signaling pathways.

Synthesemethoden

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole can be synthesized through a series of chemical reactions, including the reaction of 4-fluoro-3-nitroaniline with 2,3-dimethyl-2-butene-1-al to produce 4-fluoro-3-nitrophenyl-2,3-dimethylbut-2-en-1-al, which is then reacted with 2-amino-5-chloropyridine to form 4-fluoro-3-nitrophenyl-2,3-dimethylbut-2-en-1-yl 5-chloro-2-aminopyridine-3-carboxylate. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas to obtain this compound.

Wissenschaftliche Forschungsanwendungen

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR T790M mutation. In a phase III trial, this compound demonstrated superior efficacy and safety compared to standard chemotherapy in patients with advanced NSCLC who had progressed on prior EGFR TKI therapy. This compound has also shown promising activity in patients with brain metastases, which are a common complication of NSCLC.

Eigenschaften

IUPAC Name

2-(3,3-dimethylazetidin-2-yl)-1-(4-fluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c1-14(2)9-17-12(14)13-16-7-8-18(13)11-5-3-10(15)4-6-11/h3-8,12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZHIVURBJOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=NC=CN2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.